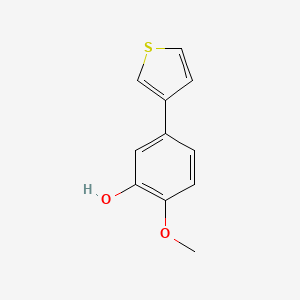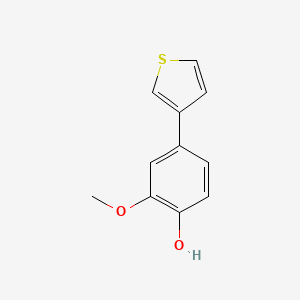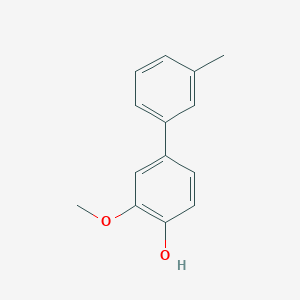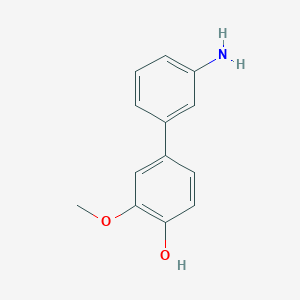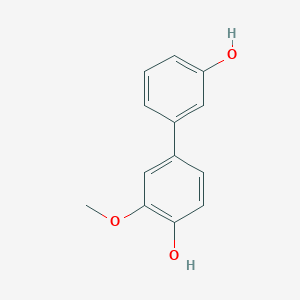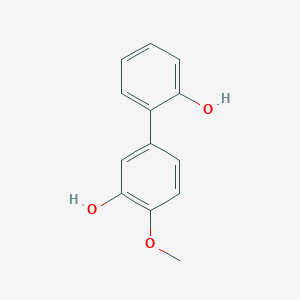
5-(3-Hydroxyphenyl)-2-methoxyphenol, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3-Hydroxyphenyl)-2-methoxyphenol, 95% (5-HPMP) is a phenolic compound that has been gaining significant attention in the scientific community due to its potential applications in a variety of areas. It is a white crystalline solid that is soluble in water and ethanol. 5-HPMP has been studied for its ability to act as an antioxidant, antimicrobial, and anti-inflammatory agent. Additionally, it has been investigated for its potential use in the synthesis of other compounds and as a precursor to pharmaceuticals.
科学研究应用
5-(3-Hydroxyphenyl)-2-methoxyphenol, 95% has been studied for its potential applications in a variety of scientific research areas. It has been investigated as an antioxidant, antimicrobial, and anti-inflammatory agent. Additionally, it has been studied for its ability to inhibit the growth of cancer cells, reduce oxidative stress, and protect against UV radiation. It has also been investigated for its potential use in the synthesis of other compounds and as a precursor to pharmaceuticals.
作用机制
The mechanism of action of 5-(3-Hydroxyphenyl)-2-methoxyphenol, 95% is complex and not fully understood. It is believed to act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells. Additionally, it is thought to act as an antimicrobial by inhibiting the growth of bacteria and fungi. It is also believed to act as an anti-inflammatory agent by inhibiting the release of pro-inflammatory cytokines.
Biochemical and Physiological Effects
5-(3-Hydroxyphenyl)-2-methoxyphenol, 95% has been studied for its effects on a variety of biochemical and physiological processes. It has been found to inhibit the growth of cancer cells, reduce oxidative stress, and protect against UV radiation. Additionally, it has been found to reduce inflammation, improve wound healing, and protect against DNA damage. It has also been found to have neuroprotective and hepatoprotective effects.
实验室实验的优点和局限性
The advantages of using 5-(3-Hydroxyphenyl)-2-methoxyphenol, 95% in lab experiments include its low toxicity and its ability to act as an antioxidant, antimicrobial, and anti-inflammatory agent. Additionally, it is relatively easy to synthesize and can be used as a precursor to other compounds. The main limitation of using 5-(3-Hydroxyphenyl)-2-methoxyphenol, 95% in lab experiments is its lack of solubility in organic solvents. Additionally, it is not very stable and can easily decompose in the presence of light and heat.
未来方向
The potential future directions for research on 5-(3-Hydroxyphenyl)-2-methoxyphenol, 95% include further investigation into its mechanism of action, its effects on biochemical and physiological processes, and its potential applications in pharmaceuticals and other compounds. Additionally, research could be conducted into its potential as a therapeutic agent for cancer, inflammation, and oxidative stress. Further research could also be conducted into its potential as a food preservative and its ability to protect against DNA damage. Finally, research could be conducted into its potential as a biomarker for disease diagnosis.
合成方法
5-(3-Hydroxyphenyl)-2-methoxyphenol, 95% can be synthesized by a variety of methods. The most common synthesis method is the Williamson ether synthesis, which involves the reaction of an alkyl halide with an alkoxide. Other methods include the reaction of paraformaldehyde with a phenol, the reaction of an aldehyde with a phenol, and the reaction of a phenol with an aldehyde. The synthesis of 5-(3-Hydroxyphenyl)-2-methoxyphenol, 95% can also be achieved through the oxidation of phenol with hydrogen peroxide.
属性
IUPAC Name |
5-(3-hydroxyphenyl)-2-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O3/c1-16-13-6-5-10(8-12(13)15)9-3-2-4-11(14)7-9/h2-8,14-15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVXFQXVHDUFFOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=CC=C2)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60685418 |
Source


|
| Record name | 4-Methoxy[1,1'-biphenyl]-3,3'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60685418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Hydroxyphenyl)-2-methoxyphenol | |
CAS RN |
1261903-18-7 |
Source


|
| Record name | 4-Methoxy[1,1'-biphenyl]-3,3'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60685418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

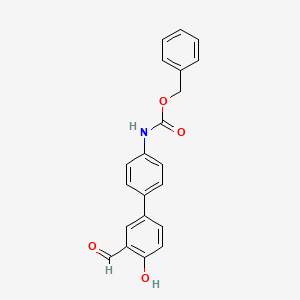

![2-Formyl-6-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6379245.png)


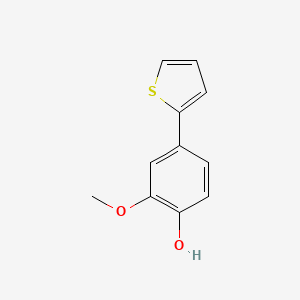
![2-Formyl-4-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6379265.png)

